molecular formula C28H20N4O2 B2815045 (4Z)-4-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 956376-01-5

(4Z)-4-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2815045
CAS No.: 956376-01-5
M. Wt: 444.494
InChI Key: HWGUVWCWCQPEIS-JLPGSUDCSA-N
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Description

(4Z)-4-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes benzofuran, phenylpyrazole, and pyrazolone moieties

Properties

IUPAC Name

(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O2/c1-19-24(28(33)32(29-19)23-13-6-3-7-14-23)16-21-18-31(22-11-4-2-5-12-22)30-27(21)26-17-20-10-8-9-15-25(20)34-26/h2-18H,1H3/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGUVWCWCQPEIS-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. The initial steps often include the formation of the benzofuran and phenylpyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and phenylpyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound (4Z)-4-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has garnered attention in various scientific fields due to its unique chemical structure and potential applications. Below is a comprehensive overview of its applications, supported by relevant data and insights.

Structural Features

The compound features a pyrazole core substituted with a benzofuran moiety, which is known for its biological activity. This structural configuration may contribute to its pharmacological properties.

Pharmacological Research

The compound has shown promise in pharmacological studies, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The unique structure of this compound allows it to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. For instance, it may inhibit certain kinases or transcription factors that are overactive in cancer cells.

Anti-inflammatory Properties

Compounds similar to this one have been investigated for their anti-inflammatory effects. The presence of the benzofuran group is believed to enhance the compound's ability to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

Synthetic Chemistry

The synthesis of this compound has been explored as part of broader research into novel heterocycles. It serves as a precursor in the synthesis of other complex organic molecules, which can be utilized in various applications ranging from drug development to materials science.

Biological Studies

The interaction of this compound with biological systems has been studied extensively:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its ability to bind to certain receptors can be investigated for therapeutic implications, particularly in neurology and psychiatry.

Case Study 1: Anticancer Activity

A study conducted on pyrazole derivatives demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

Research highlighted the anti-inflammatory potential of benzofuran-containing compounds, showing significant reduction in pro-inflammatory cytokines in vitro. This suggests that this compound may share these beneficial effects.

Comparative Data Table

Property/Study AreaFindings/Applications
Anticancer ActivityInduces apoptosis; inhibits cancer cell proliferation
Anti-inflammatoryReduces pro-inflammatory cytokines
Synthetic ChemistryServes as a precursor for novel heterocycles
Biological InteractionPotential enzyme inhibitor; receptor binding studies

Mechanism of Action

The mechanism of action of (4Z)-4-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4Z)-4-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of benzofuran, phenylpyrazole, and pyrazolone moieties. This structural uniqueness contributes to its diverse range of applications and potential biological activities.

Biological Activity

The compound (4Z)-4-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and cytotoxic effects. This article synthesizes current research findings and presents a comprehensive overview of its biological activity.

Chemical Structure

The compound can be represented by the following structure:

\text{ 4Z 4 3 1 benzofuran 2 yl 1 phenyl 1H pyrazol 4 yl methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran and pyrazole moieties. A common synthetic route includes the reaction of 3-methyl-1-phenylpyrazol with appropriate aldehydes under acidic or basic conditions to yield the desired product in moderate to high yields .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (4Z)-4-{...} have shown broad-spectrum activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL . The compound's ability to inhibit bacterial DNA gyrase B has been highlighted, showing an IC50 value comparable to established antibiotics like ciprofloxacin .

Cytotoxicity

Cytotoxicity studies reveal that this compound exhibits selective activity against cancer cell lines. For example, derivatives tested against MCF7 breast cancer cells showed IC50 values as low as 112 nM, indicating potent anticancer properties . The cytotoxic effects were assessed using various assays, including the Brine Shrimp Lethality Assay and MTT assays on human cancer cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and cytotoxic properties, the compound has demonstrated significant anti-inflammatory activity. Studies have reported stabilization of human red blood cell (HRBC) membranes with percentages ranging from 86.70% to 99.25%, suggesting potential use in treating inflammatory conditions .

Case Study 1: Antimicrobial Screening

A study conducted on a series of benzofuran-pyrazole derivatives assessed their antimicrobial efficacy against multiple pathogens. The results indicated that certain derivatives exhibited remarkable antibacterial activity against E. coli and Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics .

Case Study 2: Cytotoxicity Profiling

Another investigation focused on evaluating the cytotoxic effects of the compound on various cancer cell lines including MCF7 and DLDI. The study employed MTT assays to determine cell viability post-treatment, revealing that specific substitutions on the pyrazole ring enhanced cytotoxicity, making these derivatives promising candidates for further development .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

The synthesis typically involves multi-step reactions, including condensation of pyrazole and benzofuran derivatives. Key factors include:

  • Temperature control : Reactions often require reflux conditions (e.g., 80–110°C) to facilitate cyclization.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve regioselectivity . Purification via column chromatography or recrystallization is critical to isolate the Z-configuration .

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry?

  • NMR spectroscopy : ¹H and ¹³C NMR verify the presence of methylidene (C=CH) and benzofuran protons. NOESY confirms the Z-configuration of the exocyclic double bond .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 468.18) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Use SHELXL for refinement:

  • Data collection : High-resolution (<1.0 Å) data minimizes errors in anisotropic displacement parameters .
  • Handling twinning : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in heterocyclic compounds .
  • Validation : Cross-check with WinGX’s ADDSYM to detect overlooked symmetry . Example: A related pyrazolone derivative (Acta Cryst. E68, o972) resolved tautomerism via SC-XRD .

Q. What strategies address contradictions in biological activity data across different assays?

  • Dose-response normalization : Use IC₅₀ values from MTT assays (in vitro) and compare with in vivo efficacy (e.g., murine models) .
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to explain variability in pharmacokinetics .
  • Statistical modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent polarity in cell-based assays) .

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Docking studies : Use AutoDock Vina to predict binding to target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) to assess stability .
  • QSAR models : Corporate Hammett constants (σ) of substituents (e.g., methoxy vs. ethoxy groups) to predict electronic effects on activity .
  • ADMET prediction : SwissADME evaluates logP and BBB permeability, prioritizing analogs with optimal drug-likeness .

Q. What experimental approaches elucidate the mechanism of action for this compound?

  • In vitro assays : Fluorescence polarization to measure kinase inhibition (e.g., JAK2/STAT3 pathway) .
  • Proteomics : SILAC-based mass spectrometry identifies protein targets in cancer cell lines .
  • ROS detection : Use DCFH-DA probes in flow cytometry to quantify antioxidant activity .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX/ORTEP (visualization) .
  • Synthesis : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) .
  • Data analysis : MestReNova (NMR), Olex2 (X-ray), and GraphPad Prism (bioactivity statistics).

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